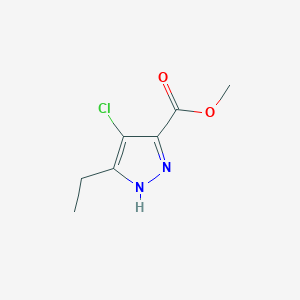
2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine
Übersicht
Beschreibung
Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine include its molecular formula (C8H8F4N2O), molecular weight (224.16 g/mol), and its classification as a phenylpyridine . Other specific properties like melting point, boiling point, and density are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Catalysis and Electrochemical Applications
A study by Matson et al. (2012) discusses the use of Fe(III)-meso-tetra(pyridyl)porphyrins as electrocatalysts for the reduction of dioxygen in aqueous acidic solutions, emphasizing the role of pyridyl derivatives in promoting selectivity for the desired reduction reactions. The inward-pointing pyridinium groups influence proton delivery, showcasing the potential of pyridine derivatives in catalytic applications (Matson et al., 2012).
Organic Synthesis
The versatility of pyridine and its derivatives in organic synthesis is illustrated by Kang et al. (2015) and Zhu et al. (2017), who explored the redox-annulations of cyclic amines with α,β-unsaturated carbonyl compounds. These studies highlight the efficient generation of conjugated azomethine ylides and their subsequent transformations, underlining the utility of pyridine derivatives in constructing complex organic frameworks (Kang et al., 2015); (Zhu et al., 2017).
Material Science
Chambers et al. (2004) utilized 4-alkoxy-tetrafluoropyridine derivatives for synthesizing macrocyclic ring systems, which included pyridine units. This research opens avenues for the development of new materials with potential applications in molecular recognition and catalysis (Chambers et al., 2004).
Green Chemistry
Karimian and Tajik (2014) reported on the green and efficient method for the N-tert-butoxycarbonylation of amines using pyridinium 2,2,2-trifluoroacetate ([Py][OTf]) as a catalyst. This study exemplifies the commitment to developing environmentally friendly synthesis methods leveraging the unique properties of pyridine derivatives (Karimian & Tajik, 2014).
Advanced Organic Synthesis Techniques
The work of Yin et al. (2007) presents a general and efficient method for the 2-amination of pyridines and quinolines, showcasing the broad applicability of pyridine derivatives in advanced organic synthesis strategies. This highlights the role of pyridine derivatives in facilitating complex chemical transformations (Yin et al., 2007).
Safety And Hazards
Safety precautions for handling 2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product . It should be kept away from heat/sparks/open flames/hot surfaces .
Eigenschaften
IUPAC Name |
2-(2,2,3,3-tetrafluoropropoxy)pyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2O/c9-7(10)8(11,12)4-15-6-3-5(13)1-2-14-6/h1-3,7H,4H2,(H2,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWCQTFCDORPGBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1N)OCC(C(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,2,3,3-Tetrafluoropropoxy)pyridin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Bromo-2-[(oxolan-3-yl)methoxy]aniline](/img/structure/B1527230.png)





![Ethyl 2-[(2-amino-4-chlorophenyl)sulfanyl]propanoate](/img/structure/B1527239.png)




![4-amino-N-[2-(diethylamino)ethyl]-2-fluorobenzamide](/img/structure/B1527248.png)
![4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide](/img/structure/B1527249.png)